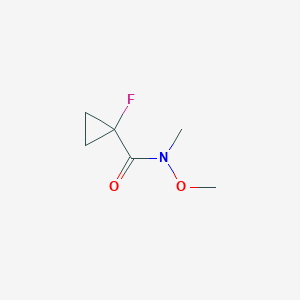
1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C6H10FNO2. It is characterized by the presence of a fluoro group attached to a cyclopropane ring, which is further connected to a carboxylic acid moiety and a methoxy-methyl amide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of Fluoro Group: The fluoro group can be introduced via fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid moiety can be introduced through carboxylation reactions, often using carbon dioxide and suitable catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions: 1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid moiety to alcohols or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohols or reduced forms of the carboxylic acid moiety.
Substitution: Compounds with substituted functional groups.
科学的研究の応用
1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .
類似化合物との比較
1-Fluoro-cyclopropanecarboxylic acid: Lacks the methoxy-methyl amide group.
Cyclopropanecarboxylic acid derivatives: May have different substituents on the cyclopropane ring.
Fluorinated carboxylic acids: Contain fluoro groups but may have different core structures.
Uniqueness: 1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide is unique due to its combination of a fluoro group, cyclopropane ring, carboxylic acid moiety, and methoxy-methyl amide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
IUPAC Name |
1-fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-8(10-2)5(9)6(7)3-4-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBYYRCTDLDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1(CC1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8185394.png)






![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B8185424.png)




